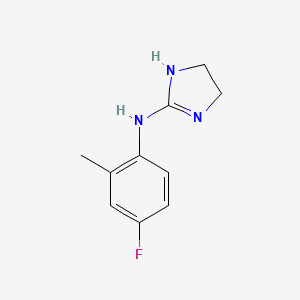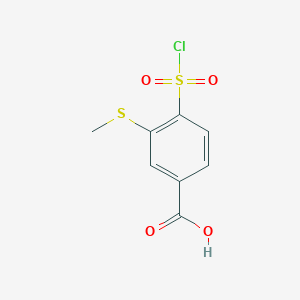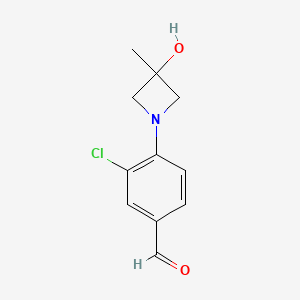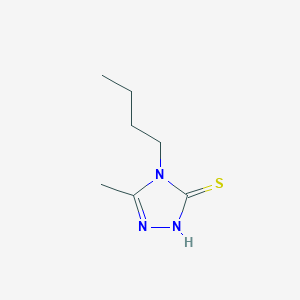
6-(Methoxymethyl)quinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxymethyl)quinolin-3-amine is a quinoline derivative that features a methoxymethyl group at the 6th position and an amine group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)quinolin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-aminoquinoline with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
6-(Methoxymethyl)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methoxymethyl and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
6-(Methoxymethyl)quinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 6-(Methoxymethyl)quinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methoxymethyl and amine groups.
6-Methylquinoline: A derivative with a methyl group at the 6th position instead of a methoxymethyl group.
3-Aminoquinoline: A derivative with an amine group at the 3rd position but without the methoxymethyl group.
Uniqueness
6-(Methoxymethyl)quinolin-3-amine is unique due to the presence of both the methoxymethyl and amine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential biological activities compared to other quinoline derivatives .
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
6-(methoxymethyl)quinolin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-14-7-8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,7,12H2,1H3 |
InChIキー |
UPRPKPIVBGWYAH-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC2=CC(=CN=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine](/img/structure/B13193819.png)
![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B13193820.png)
amine](/img/structure/B13193828.png)

![2-Amino-5-methoxy-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13193840.png)
![2-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13193865.png)


![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13193871.png)
![2-Bromo-5-cyclopropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13193876.png)

![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)

![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)
